molecular formula C7H7IN2O2 B2373919 4-iodo-N-methyl-2-nitroaniline CAS No. 1260791-09-0

4-iodo-N-methyl-2-nitroaniline

Cat. No.: B2373919
CAS No.: 1260791-09-0
M. Wt: 278.049
InChI Key: FZMBFXLLXQGQIL-UHFFFAOYSA-N
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Description

4-iodo-N-methyl-2-nitroaniline is a chemical compound with the molecular weight of 278.05 . It is a powder at room temperature .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Molecular Interactions and Structural Analysis

  • Hydrogen Bonds and Aromatic Interactions : 4-iodo-N-methyl-2-nitroaniline is studied for its unique molecular interactions. For example, certain isomers like 4-iodo-2-nitroaniline form hydrogen-bonded chains, which are further linked by iodo-nitro interactions into sheets, demonstrating the intricate interplay of hydrogen bonds and aromatic interactions (Garden et al., 2002).

Infrared Spectroscopy and Solvent Effects

  • Infrared Spectroscopy Studies : The solvent effects on the infrared spectra of derivatives of this compound, such as 4-nitroanilines, have been explored to understand how different solvents influence the molecular structure and hydrogen bonding (Dyall, 1970).

Nonlinear Optical Properties

  • Charge Transfer Contributions : Studies on derivatives like 2-Methyl-4-nitroaniline reveal insights into charge transfer contributions to nonlinear optical properties, providing valuable information for materials science and engineering (Jasmine et al., 2016).

Crystal Structure and Polymorphism

  • Crystal Structural Characterization : Comprehensive studies on the crystal structure and polymorphism of this compound derivatives have been conducted, offering vital data for understanding molecular arrangement and solid-state chemistry (Kelly et al., 2010).

Biodegradation and Environmental Impact

  • Aerobic Degradation by Microorganisms : The aerobic degradation of this compound and its environmental impact have been investigated. A specific study highlights how a Pseudomonas sp. strain can degrade this compound, indicating its potential for bioremediation (Khan et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 4-Nitroaniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, and specific target organ toxicity .

Mechanism of Action

Target of Action

The primary target of 4-Iodo-N-methyl-2-nitroaniline is nitrocellulose (NC) . Nitrocellulose is a highly flammable polymer formed by nitrating cellulose via exposure to nitric acid or another powerful nitrating agent .

Mode of Action

This compound interacts with nitrocellulose, affecting its thermal stability . The compound’s interaction with nitrocellulose was investigated via an isothermal decomposition dynamics research method . The Arrhenius equation and model-fitting were used to calculate the thermal decomposition kinetic parameters of nitrocellulose and a composite of nitrocellulose and this compound .

Biochemical Pathways

The compound’s interaction with nitrocellulose suggests it may influence pathways related to the thermal decomposition of nitrocellulose .

Pharmacokinetics

The compound’s molecular weight is 27805 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The addition of this compound to nitrocellulose significantly increases the thermal decomposition activation energy of nitrocellulose, indicating that the thermal stability of nitrocellulose is increased with the addition of this compound . This suggests that the compound’s action results in increased thermal stability of nitrocellulose .

Action Environment

Environmental factors such as temperature can influence the action, efficacy, and stability of this compound. For instance, the compound’s influence on the thermal stability of nitrocellulose suggests that its efficacy may be temperature-dependent

Properties

IUPAC Name

4-iodo-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMBFXLLXQGQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-iodo-2-nitro-phenyl amine (2.0 g), 60% sodium hydride (oil) (330 mg), and DMF (20 ml) was added dropwise iodomethane (470 μL) while ice-cooling. The reaction mixture was heated to room temperature, and then stirred for 2 hours. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give (4-iodo-2-nitro-phenyl)-methyl-amine (2.0 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
470 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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